molecular formula C7H10N2O B1428584 5-Methoxy-2,4-dimethylpyrimidine CAS No. 1369766-72-2

5-Methoxy-2,4-dimethylpyrimidine

Cat. No. B1428584
CAS RN: 1369766-72-2
M. Wt: 138.17 g/mol
InChI Key: HYFYZTADXFSUPQ-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dimethylpyrimidine is a chemical compound with the molecular formula C7H10N2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2,4-dimethylpyrimidine involves a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Antiviral Compound Synthesis

5-Methoxy-2,4-dimethylpyrimidine: plays a crucial role in the synthesis of condensed pyrimidines, which are structural analogs of antiviral compounds . The Dimroth rearrangement process, which involves the isomerization of heterocycles, is a key step in creating these compounds. This rearrangement is catalyzed by acids and bases and is influenced by factors such as the degree of aza-substitution, pH, and the presence of electron-withdrawing groups .

Biochemical Research

In biochemistry, 5-Methoxy-2,4-dimethylpyrimidine is used as a building block for creating pharmacological inhibitors of protein kinases . These inhibitors are essential for developing new treatments for diseases where protein kinases play a regulatory role. The compound’s ability to bind with DNA and proteins through molecular docking makes it a valuable tool for studying biochemical interactions .

Pharmaceutical Intermediates

The compound serves as an intermediate in the pharmaceutical industry, particularly in the synthesis of sleep disorder agents . Its physicochemical properties, such as high GI absorption and BBB permeability, make it an ideal candidate for creating drugs that require systemic and central nervous system effects .

Chemical Synthesis

5-Methoxy-2,4-dimethylpyrimidine: is utilized in chemical synthesis as a precursor for various downstream synthetic routes . Its reactivity allows for the creation of diverse chemical structures, which can be used in further synthetic applications.

Materials Science

In materials science, this compound is investigated for its potential use in creating new classes of dyes with desired properties for science and engineering applications involving light . The effect of substitution on spectral properties is a key area of study, which can lead to advancements in electronics and medical diagnostics.

Analytical Chemistry

The compound is also significant in analytical chemistry, where it is used to study the spectroscopic behavior of new dyes in various environments . Understanding the solvatochromic behavior and charge transfer in molecules is crucial for the targeted search for new, practically important dyes.

properties

IUPAC Name

5-methoxy-2,4-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(10-3)4-8-6(2)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFYZTADXFSUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736779
Record name 5-Methoxy-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2,4-dimethylpyrimidine

CAS RN

1369766-72-2
Record name 5-Methoxy-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-methoxypyrimidine (5.3 g) was dissolved in THF (51.3 ml), and tetrakis(triphenylphosphine)palladium (1.71 g) and trimethylaluminum (2.0 M: 51.8 ml) were then added to the solution. The temperature of the obtained mixture was heated to 75° C., and the obtained mixture was then stirred overnight. Thereafter, 1 equivalent of trimethyl aluminum was added to the reaction solution, and the obtained mixture was then stirred for 6 hours. Thereafter, saturated ammonium chloride aqueous solution was added dropwise to the reaction solution under cooling on ice, and liquid separation and extraction were carried out with chloroform. The organic layer was dried over magnesium sulfate, and the solvent was then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate to ethyl acetate), so as to obtain the title compound (4.2 g).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
51.3 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
51.8 mL
Type
reactant
Reaction Step Five
Quantity
1.71 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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